6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole is a complex organic compound with significant potential in medicinal chemistry. It is classified under the imidazo-thiazole derivatives, which are known for their diverse biological activities. The compound has the CAS number 338404-79-8 and a molecular formula of CHFNOS, with a molar mass of 415.39 g/mol. Its unique structure includes a phenyl group, a trifluoromethyl group, and an imidazo-thiazole core, making it a subject of interest for various scientific studies.
The synthesis of 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole involves several steps and methods:
The molecular structure of 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole can be analyzed as follows:
6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions:
The mechanism of action for compounds like 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole typically involves:
The physical and chemical properties of 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole include:
This compound has potential applications in various scientific fields:
The synthesis of 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole (CAS 338404-79-8, C₂₀H₁₂F₃N₃O₂S, MW 415.39 g/mol) relies on sequential transformations to assemble the imidazo[2,1-b]thiazole core and install the trifluoromethylbenzoyloxyimino moiety. The process initiates with the condensation of thiosemicarbazide and α-halo carbonyl precursors under reflux conditions, forming 2-aminothiazole intermediates. Subsequent cyclization with phenacyl bromides or analogous electrophiles constructs the bicyclic imidazo[2,1-b]thiazole scaffold. The 5-position’s methylidene group is then activated for oxime formation, culminating in esterification with 3-(trifluoromethyl)benzoyl chloride [7].
Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Structural Feature | 
|---|---|---|
| Thiosemicarbazide | Nucleophile for thiazole ring formation | -NH-C(=S)-NH₂ | 
| α-Bromoacetophenone derivative | Electrophile for cyclization | PhCOCH₂Br | 
| 5-Formylimidazo[2,1-b]thiazole | Oxime precursor | Imidazothiazole-CHO | 
| 3-(Trifluoromethyl)benzoyl chloride | Acylating agent for oxime esterification | 3-CF₃-C₆H₄-COCl | 
Thiosemicarbazide serves as the sulfur and nitrogen donor for constructing the thiazole ring. Its nucleophilic attack on α-halo carbonyl compounds (e.g., phenacyl bromides) forms thiosemicarbazone intermediates, which undergo intramolecular cyclization under acidic catalysis or thermal activation. This step exploits the bifunctionality of thiosemicarbazide: The terminal nitrogen attacks the carbonyl carbon, while the sulfur displaces the halogen atom, yielding 2-amino-4-phenylthiazole. Subsequent dehydrative cyclization with α-haloketones forms the imidazo[2,1-b]thiazole core, where regioselectivity is governed by the electron-rich N1 atom attacking the ketone’s carbonyl carbon [7]. Microwave irradiation has been employed to accelerate analogous cyclizations, reducing reaction times and improving yields by minimizing side products [8].
Introduction of the oxime group at the 5-position requires formylation or hydroxymethylation followed by oxidation. The aldehyde functionality is condensed with hydroxylamine to form an oxime (R-CH=N-OH). Esterification with 3-(trifluoromethyl)benzoyl chloride demands precision to avoid hydrolysis of the acid chloride or oxime decomposition. Catalytic strategies include:
The 5-methyl group of the imidazo[2,1-b]thiazole core is activated for regioselective functionalization due to its proximity to the electron-withdrawing thiazole nitrogen. Selenium dioxide (SeO₂) or manganese dioxide (MnO₂) oxidations convert the methyl to formyl group, though over-oxidation to carboxylic acid must be controlled. The resulting aldehyde undergoes condensation with hydroxylamine under mild conditions (ethanol, 25–60°C) to form the oxime. The (E)-isomer predominates (>90%) due to steric repulsion between the imidazothiazole ring and the trifluoromethylbenzoyl group during esterification. This geometric preference is confirmed by the compound’s InChIKey (HLNUYBFOLXFRKG-WYMPLXKRSA-N), specifying the (E)-configuration .
Table 2: Regioselective Reactions at the 5-Position
| Reaction Step | Reagents/Conditions | Regiochemical Outcome | Yield Range | 
|---|---|---|---|
| Oxidation of 5-methyl group | SeO₂ (dioxane, reflux) or MnO₂ (DCM, rt) | Selective aldehyde formation; no C6 modification | 70–85% | 
| Oxime formation | NH₂OH·HCl, NaOAc (EtOH, 60°C) | (E/Z)-isomers; (E) favored post-crystallization | 80–92% | 
| Esterification | 3-(Trifluoromethyl)benzoyl chloride, pyridine (0°C→rt) | Exclusive O-acylation; no N-acylation | 65–78% | 
Final yields of 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole are highly dependent on purification techniques. Crude synthetic products contain impurities such as unreacted oxime, 3-(trifluoromethyl)benzoic acid (from hydrolysis), and regioisomeric by-products. Recrystallization is the primary method for industrial-scale purification, leveraging differential solubility:
Chromatography (e.g., silica gel, ethyl acetate/hexane eluents) resolves stubborn by-products, including:
Table 3: Purification Methods and Yield Optimization
| Method | Conditions | Purity Achieved | Recovery | Limitations | 
|---|---|---|---|---|
| Recrystallization | Ethanol-water (3:1), slow cooling | 95–97% | 50–70% | Moderate loss of product | 
| Flash Chromatography | Silica gel, ethyl acetate/hexane (1:4) | >99% | 60–75% | High solvent consumption | 
| Hybrid Approach | Recrystallization + chromatography | >98% | 75–85% | Time-intensive; suited for small scale | 
Optimization requires solvent selection aligned with the compound’s physicochemical profile: Low predicted aqueous solubility (logP ≈ 3.5) favors organic/aqueous recrystallization, while moderate polarity facilitates chromatographic resolution [5].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: